3-Amino-2-(4-methylbenzyl)propanoic acid hydrochloride
Overview
Description
3-Amino-2-(4-methylbenzyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70 g/mol . It is a derivative of propanoic acid and contains an amino group and a methylbenzyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-methylbenzyl)propanoic acid hydrochloride typically involves the reaction of 4-methylbenzylamine with a suitable precursor of propanoic acid. One common method is the reductive amination of 4-methylbenzylamine with a keto acid derivative, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-methylbenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Amino-2-(4-methylbenzyl)propanoic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methylbenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The methylbenzyl group may contribute to hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(4-methylbenzyl)propanoic acid: The non-hydrochloride form of the compound.
3-(Methylamino)benzoic acid: A similar compound with a methylamino group instead of an amino group.
Uniqueness
3-Amino-2-(4-methylbenzyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various industrial and research purposes .
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-methylphenyl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVQDEQTFFUPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-27-5 | |
Record name | Benzenepropanoic acid, α-(aminomethyl)-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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